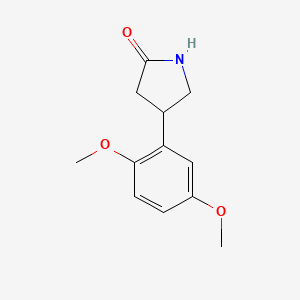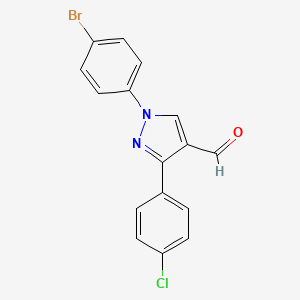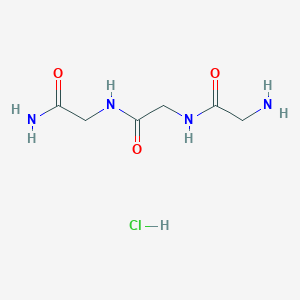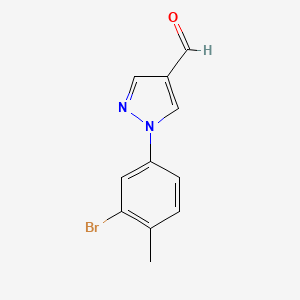
4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone (4-DMPP) is a chemical compound with a wide range of applications in scientific research. It is a colorless, odorless solid that is soluble in water and organic solvents. The compound has many advantages in laboratory experiments, such as its low toxicity and its ability to react with a variety of other compounds. Its mechanism of action, biochemical and physiological effects, and potential future directions are the focus of
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone is not fully understood. However, it is believed that the compound is metabolized in the liver by cytochrome P450 enzymes, which convert it to a variety of metabolites. These metabolites are then further metabolized by other enzymes, such as glucuronosyl transferases, sulfotransferases, and UDP-glucuronosyl transferases. These enzymes are responsible for the biotransformation of this compound into its active metabolites.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of animal models. Studies have shown that this compound has a wide range of effects on the body, including the inhibition of cytochrome P450 enzymes, the inhibition of glucuronosyl transferases, and the inhibition of UDP-glucuronosyl transferases. Additionally, this compound has been found to have anti-inflammatory, anti-cancer, and antifungal properties.
Advantages and Limitations for Lab Experiments
4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone has several advantages for use in laboratory experiments. It is a relatively non-toxic compound, and it is soluble in both water and organic solvents. Additionally, it is relatively stable and has a wide range of applications in scientific research. However, it is important to note that this compound has a low melting point and should be stored in a cool, dry environment. Additionally, the compound is sensitive to light and should be stored in a dark place.
Future Directions
There are a number of potential future directions for the use of 4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone in scientific research. These include its use in the development of new drugs, the study of drug-drug interactions, the development of novel drug delivery systems, and the study of its biochemical and physiological effects. Additionally, this compound could be used as a model compound for the development of new compounds for drug metabolism and for the study of drug-drug interactions. Furthermore, this compound could be used to develop new methods for drug delivery and to study the biochemical and physiological effects of various drugs.
Synthesis Methods
4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone can be synthesized through a variety of methods, the most common of which is the Michael addition of 2,5-dimethoxybenzaldehyde and N-methylpyrrolidinone. This reaction is catalyzed by an acid and yields this compound as the main product. Other methods of synthesis include the reaction of 2,5-dimethoxybenzaldehyde with 2-pyrrolidinone in the presence of a base, or the reaction of 2,5-dimethoxybenzaldehyde with 2-methylpyrrolidinone in the presence of a base.
Scientific Research Applications
4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone has a wide range of applications in scientific research. It has been used as a model compound for the study of drug metabolism and drug-drug interactions. It has also been used in the synthesis of a variety of other compounds, such as pyrrolidinones, quinolones, and benzodiazepines. Additionally, it has been used in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs, antifungal drugs, and anti-inflammatory drugs.
properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-9-3-4-11(16-2)10(6-9)8-5-12(14)13-7-8/h3-4,6,8H,5,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQZXPFEFVIZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile](/img/structure/B6358899.png)



